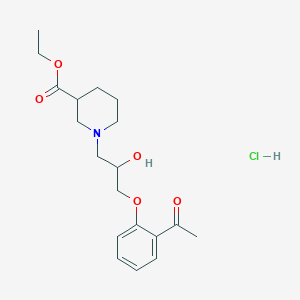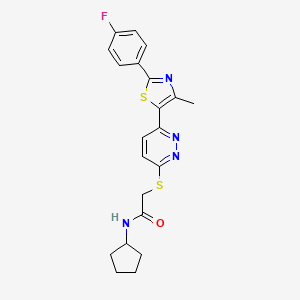
4-Chloro-3-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-isopropoxyphenol is a chemical compound with the molecular formula C9H11ClO2 . It has a molecular weight of 186.64 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-isopropoxyphenol is1S/C9H11ClO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 . This code provides a specific textual representation of the molecule’s structure. For a visual representation, you might want to use a molecular visualization tool with this InChI code. Physical And Chemical Properties Analysis
4-Chloro-3-isopropoxyphenol is a liquid at room temperature . It has a molecular weight of 186.64 . The compound is typically stored at temperatures between 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I have access to.科学的研究の応用
Pharmacological Review and Further Research
Chlorogenic acid (CGA), a phenolic compound similar to 4-Chloro-3-isopropoxyphenol, has been extensively studied for its various pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertension properties. It plays significant roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This comprehensive review encourages further studies to optimize CGA's biological and pharmacological effects for practical uses, including as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Nutraceutical and Food Additive Roles
Another study focuses on chlorogenic acid's dual role as a nutraceutical for preventing and treating metabolic syndrome and its applications as a food additive. Its antimicrobial properties against a wide range of organisms make it a promising candidate for preserving food products. The antioxidant activity of chlorogenic acid, especially against lipid oxidation, and its protective properties against degradation of other bioactive compounds in food, highlight its importance in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Environmental Transformations and Toxicity Studies
The behavior of phenoxy acids in the aquatic environment, including their transformation and removal methods, has been reviewed. Phenoxy acids, due to their high solubility in water, pose risks to aquatic ecosystems. Studies on advanced oxidation processes (AOPs) for removing phenoxy acids from water suggest varying efficiencies based on the oxidation process and conditions, emphasizing the need for more research to optimize removal methods (Muszyński et al., 2019).
Comprehensive Reviews on Polyphenols
A review on polyphenols, which include compounds similar to 4-Chloro-3-isopropoxyphenol, discusses their effects on microbiota, metabolism, and health. Polyphenols are recognized for their antioxidant, anti-inflammatory, and chemopreventive properties, making them significant in preventing degenerative diseases and promoting health. This review underscores the importance of further clinical studies to fully understand polyphenols' health benefits and their potential in disease prevention (Rajha et al., 2021).
Safety and Hazards
The safety information available indicates that 4-Chloro-3-isopropoxyphenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate these hazards . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
4-chloro-3-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOVFKLNNLHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isopropoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

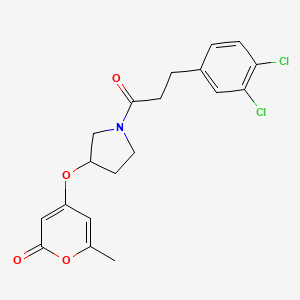

![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)
![7-benzyl-8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
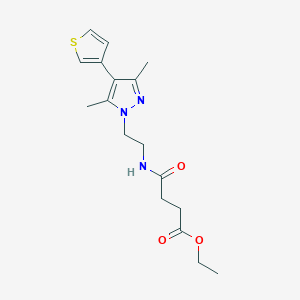
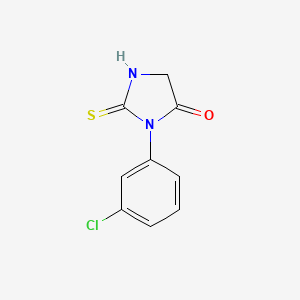
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)

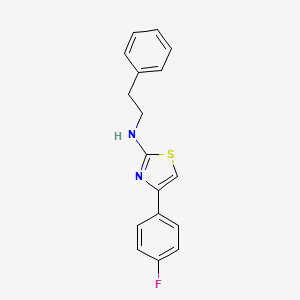
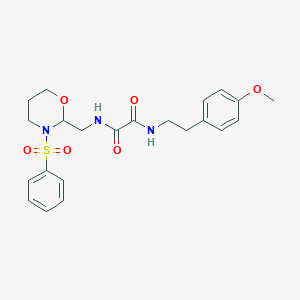
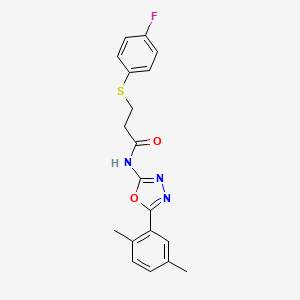
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)
